Cinoxacin belongs to a class of antibiotics called fluoroquinolones. These medications work by inhibiting an enzyme essential for bacterial DNA replication. While not a first-line treatment anymore, researchers can utilize cinoxacin to study its mechanism of action against various bacterial strains and identify potential weaknesses to develop new antibiotics [].
Due to its well-understood properties and past clinical use, cinoxacin can serve as a reference point when evaluating the effectiveness of new antibiotics. Researchers can compare the activity of novel drugs against cinoxacin to assess their potency and spectrum of action [].
The presence of antibiotics in the environment is a growing concern. Studies have investigated the persistence and degradation of cinoxacin in different environmental matrices such as soil and water. This information helps scientists understand the potential ecological impact of antibiotics and develop strategies for wastewater treatment [].
Cinoxacin's chemical structure can be modified to create new derivatives with potentially improved properties. Researchers can explore these modifications to develop novel antibiotics with broader activity or enhanced resistance to bacterial resistance mechanisms [].
Cinoxacin is a synthetic antibacterial agent belonging to the class of quinolone antibiotics. It was initially developed in the 1970s and is primarily used for treating urinary tract infections. The chemical structure of cinoxacin is characterized by its molecular formula and a molar mass of approximately 262.22 g/mol. The compound is recognized for its bactericidal properties, particularly against gram-negative bacteria, especially those in the Enterobacteriaceae family .
Cinoxacin demonstrates significant biological activity against various gram-negative bacteria. It is particularly effective in treating uncomplicated urinary tract infections caused by strains of Escherichia coli and other Enterobacteriaceae. The drug's effectiveness spans the entire urinary pH range, making it suitable for diverse patient populations . In clinical studies, cinoxacin has been shown to achieve rapid therapeutic concentrations in urine, which enhances its efficacy against urinary pathogens .
Cinoxacin is primarily indicated for the treatment of initial and recurrent uncomplicated urinary tract infections. It is also utilized as a prophylactic agent in women with recurrent urinary tract infections. Despite its effectiveness, cinoxacin has been discontinued in several markets due to safety concerns and the availability of newer antibiotics with improved safety profiles .
Cinoxacin has been studied for its interactions with various substances that may affect its absorption and efficacy. For instance, aluminum phosphate can significantly reduce the absorption of cinoxacin, leading to decreased serum concentrations . Additionally, coadministration with probenecid can prolong the elimination half-life of cinoxacin, necessitating dosage adjustments in patients with renal impairment . Adverse effects are generally mild but can include gastrointestinal disturbances and hypersensitivity reactions .
Cinoxacin shares structural and functional similarities with other quinolone antibiotics. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Nalidixic Acid | C₁₁H₁₁N₃O₃ | Urinary tract infections | First-generation quinolone; less effective than cinoxacin |
Oxolinic Acid | C₁₁H₉N₃O₃ | Urinary tract infections | Similar activity but lower potency compared to cinoxacin |
Pipemidic Acid | C₁₂H₁₂N₂O₄ | Urinary tract infections | Enhanced activity against some resistant strains |
Norfloxacin | C₁₂H₁₃F₂N₃O₄ | Broad-spectrum infections | More potent against gram-positive bacteria |
Cinoxacin stands out due to its rapid attainment of therapeutic concentrations in urine and slightly greater efficacy against certain strains of bacteria compared to nalidixic acid and oxolinic acid .
The historical synthesis of cinoxacin has been documented through several key synthetic routes, with the most significant pathway involving the alkylation of 6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid ethyl ester as the fundamental precursor compound [1] [2]. This foundational approach, first described in United States Patent 3669965, established the core methodology that would serve as the basis for subsequent synthetic developments [3].
The primary historical route begins with the preparation of the key intermediate 6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid ethyl ester through a multi-step process involving the condensation of appropriately substituted precursors [1]. The synthesis involves starting from 2-nitro-4,5-methylenedioxyacetophenone, which undergoes a series of transformations including hydrogenation to the corresponding amino compound, followed by cyclization reactions to form the cinnoline core structure [3].
The alkylation step, detailed in Example 10 of the original patent, represents the critical transformation that introduces the characteristic ethyl substituent at the nitrogen-1 position [1] [2]. This reaction is conducted under carefully controlled conditions using a stirred suspension of 2.62 grams of the ethyl ester precursor, combined with 2.8 grams of potassium carbonate and 1.4 grams of pulverized sodium hydroxide in 50 milliliters of toluene [1]. The reaction mixture requires the addition of 0.4 grams of methyltrioctylammonium chloride as a phase transfer catalyst, and the temperature is maintained at 100 degrees Celsius throughout the process [1].
The ethyl bromide addition is performed in a stepwise manner, with an initial addition of 1.52 milliliters of ethyl bromide in 5 milliliters of toluene, followed by two additional portions of 0.76 milliliters each at two-hour and three-hour intervals [1]. This sequential addition strategy helps to optimize the reaction efficiency and minimize side product formation. After a total reaction period of four hours, the mixture is cooled to room temperature, and 25 milliliters of water are added for workup procedures [1].
The isolation process involves a two-hour stirring period after water addition, followed by separation of the aqueous phase, filtration, and acidification with hydrochloric acid [1]. This acidification step causes the precipitation of the crude cinoxacin product, which contains approximately 80 percent of the desired 1-ethyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid [1]. The crude material undergoes further purification through re-precipitation techniques, ultimately yielding 2.05 grams of purified product [1].
Alternative historical approaches have explored different precursor systems and reaction conditions. The synthesis of mesoxalic acid dialkyl ester-3,4-methylenedioxyphenylhydrazone has been investigated as an alternative starting material for the preparation of 1-alkyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acids [4]. This approach involves Friedel-Crafts acylation reactions using carboxylic acid anhydrides as catalysts, followed by heating and subsequent precipitation from alkaline solutions [4].
The development of cinnoline-based synthesis has also been influenced by broader quinolone synthetic methodologies. The Gould-Jacobs method, traditionally used for quinoline synthesis, has been adapted for cinnoline derivatives through modifications that accommodate the nitrogen substitution at position 2 [5]. Similarly, the Camps cyclization reaction has found applications in cinnoline synthesis, particularly for preparing substituted derivatives with enhanced biological activity [5].
Contemporary synthetic approaches to cinoxacin have incorporated significant advances in reaction methodology, catalyst design, and process optimization to achieve substantial improvements in both yield and efficiency. These modern strategies represent a paradigm shift from traditional batch processes toward more sustainable and scalable synthetic protocols [6] [7] [8].
Flow chemistry has emerged as one of the most transformative optimization strategies for quinolone and cinnoline synthesis. The development of continuous flow processes has demonstrated remarkable improvements in reaction efficiency, with total residence times reduced from over 24 hours in traditional batch synthesis to as little as 9 minutes in optimized flow systems [6] [8]. This dramatic time reduction is achieved through enhanced heat and mass transfer characteristics inherent in microreactor systems, allowing for precise control of reaction selectivity and minimization of side product formation [6].
The implementation of flow chemistry for ciprofloxacin synthesis, which shares structural similarities with cinoxacin, has provided valuable insights applicable to cinnoline synthesis optimization [6]. The linear sequence of six chemical reactions telescoped in five flow reactors achieved an overall yield of 60 percent, representing a significant improvement over traditional methods while maintaining high product purity [6]. The key to successful continuous operation involves careful selection of reaction conditions that prevent solid formation and maintain solution homogeneity throughout the process [6].
Microwave-assisted synthesis represents another significant advancement in yield optimization strategies. The application of microwave heating to cinnoline synthesis has demonstrated substantial improvements in both reaction rates and product yields [7]. Visible light-promoted synthesis methodologies have achieved excellent yields ranging from 90 to 95 percent for polyfunctionally substituted cinnolines through metal-free photocatalytic processes [7]. These reactions proceed under mild conditions at room temperature, using white light-emitting diode illumination in the presence of catalytic amounts of piperidine [7].
The optimization of catalyst systems has played a crucial role in improving synthetic efficiency. Phase transfer catalysis, utilizing quaternary ammonium salts such as methyltrioctylammonium chloride, has enhanced the efficiency of alkylation reactions by facilitating better contact between organic and aqueous phases [1]. Modern catalyst optimization strategies have expanded beyond traditional phase transfer systems to include transition metal catalysts, organocatalysts, and photocatalysts [7] [9].
Palladium-catalyzed cascade annulation reactions have achieved yields up to 94 percent for benzo[c]cinnoline derivatives through dual carbon-hydrogen activation strategies [10]. These processes demonstrate excellent functional group tolerance, accommodating halogen, methoxy, nitro, ester, and phenol substituents without significant yield reduction [10]. The use of pyridine-type ligands has proven particularly effective in improving reaction efficiency under optimized conditions [10].
Green chemistry principles have been increasingly incorporated into modern synthesis optimization. Solvent reduction strategies, atom-economical transformations, and the elimination of hazardous reagents have become primary considerations in process development [9]. The development of metal-free synthetic pathways has gained particular attention due to concerns about metal contamination in pharmaceutical applications [7].
Temperature and reaction condition optimization has benefited from systematic screening approaches using design of experiments methodologies. The optimization of reaction parameters such as temperature, concentration, catalyst loading, and reaction time has been facilitated by high-throughput screening techniques that allow for rapid evaluation of multiple conditions simultaneously [11] [12].
The implementation of in-line monitoring and control systems has enabled real-time optimization of reaction conditions. Advanced analytical techniques including online high-performance liquid chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy have been integrated into synthetic processes to provide immediate feedback on reaction progress and product quality [8].
Scale-up considerations have become integral to modern optimization strategies. The development of synthetic routes that maintain high efficiency across different scales, from laboratory to industrial production, requires careful attention to heat transfer, mixing characteristics, and safety considerations [8]. Continuous flow processes have demonstrated particular advantages in scale-up applications due to their inherent scalability and improved safety profiles [6].
Structure-activity relationship investigations for cinoxacin and related cinnoline derivatives have provided fundamental insights into the molecular determinants of antibacterial activity, mechanism of action, and selectivity profiles [13] [14] [15]. These studies have systematically examined the contribution of individual structural features to biological activity, establishing clear correlations between molecular structure and therapeutic efficacy [13] [14].
The nitrogen-1 position in cinoxacin, occupied by an ethyl substituent, represents a critical determinant of antibacterial activity [16] [13]. Structure-activity relationship studies have demonstrated that the N-1 ethyl group is essential for maintaining potent activity against gram-negative bacteria, particularly Escherichia coli and Proteus species [17] [13]. Modifications at this position significantly impact both the potency and spectrum of antibacterial activity [16]. The ethyl substituent provides optimal steric and electronic properties for interaction with bacterial DNA gyrase, the primary molecular target of quinolone and cinnoline antibiotics [13].
Comparative studies with other quinolone derivatives have revealed that while cinoxacin maintains the N-1 ethyl substitution pattern, newer fluoroquinolones demonstrate enhanced activity with N-1 cyclopropyl substitution [16] [14]. The cyclopropyl group has emerged as the optimal N-1 substituent due to its favorable combination of steric, spatial, and through-space electronic interactions [16]. This finding has influenced the design of modern quinolone derivatives, though the specific constraints of the cinnoline system may favor different substitution patterns [14].
The carboxylic acid functionality at the C-3 position represents the most critical structural feature for antibacterial activity [13] [14]. This group serves as a primary binding site for DNA gyrase interaction through the formation of a metal-water-amino acid complex involving magnesium ions [14]. Structure-activity relationship studies have consistently demonstrated that modification or removal of the C-3 carboxylic acid group results in complete loss of antibacterial activity [14]. The planarity between the 4-oxo group and the carboxylic acid moiety is essential for proper binding to the enzyme-DNA complex [16].
The C-4 oxo functionality works in conjunction with the C-3 carboxylic acid to form the essential pharmacophore required for DNA gyrase inhibition [13] [14]. These two functional groups together create the binding motif that anchors quinolone and cinnoline molecules to the enzyme-DNA complex through hydrogen bonding and salt bridge interactions [14]. Modifications to the C-4 position that alter or eliminate the ketone functionality invariably result in loss of activity [13].
The methylenedioxy substitution pattern at positions C-6 and C-7 represents a unique structural feature that distinguishes cinoxacin from other quinolone antibiotics [18] [15]. This methylenedioxy bridge contributes to improved pharmacokinetic properties, including enhanced bioavailability and altered metabolism patterns [19]. Structure-activity relationship studies have shown that the methylenedioxy group provides better pharmacokinetic profiles compared to other substitution patterns at these positions [19].
The cinnoline core structure, with nitrogen substitution at position 2, creates a distinct activity profile compared to traditional quinolone antibiotics [16] [15]. This structural modification results in a narrower spectrum of activity, with particular efficacy against gram-negative bacteria but reduced activity against gram-positive organisms [17] [20]. The nitrogen substitution at position 2 affects the electronic distribution within the heterocyclic system, influencing both binding affinity and selectivity [15].
Minimum inhibitory concentration data for cinoxacin demonstrates activity ranges from 0.25 to 16 micrograms per milliliter against susceptible organisms, with optimal activity observed against Escherichia coli and Proteus mirabilis [17] [21]. Comparative studies with nalidixic acid and oxolinic acid reveal that cinoxacin exhibits slightly superior inhibitory and bactericidal activity, with reduced inoculum effects and less inhibition by high serum protein concentrations [17].
Recent structure-activity relationship studies on cinnoline derivatives have explored the impact of various substituents on antimicrobial activity [15] [22]. Halogen-substituted cinnoline derivatives, particularly those containing chlorine or bromine substituents, have demonstrated enhanced activity compared to unsubstituted analogs [15] [22]. The presence of electron-withdrawing groups at specific positions enhances antibacterial potency, while electron-donating substituents generally reduce activity [22].
The development of cinnoline-based chalcones and pyrazoline derivatives has provided additional insights into structure-activity relationships [22]. These hybrid molecules combine the cinnoline core with other pharmacologically active moieties, resulting in compounds with enhanced or modified biological profiles [22]. The most potent derivatives in these series contain 4-chloro, 2-nitro, or 4-nitro substituents, demonstrating the importance of electronic effects in determining activity [22].
Molecular docking studies have provided mechanistic insights into the binding interactions between cinnoline derivatives and their molecular targets [14]. These computational analyses reveal that the cinnoline scaffold adopts specific conformations that optimize interactions with amino acid residues in the quinolone resistance-determining region of DNA gyrase [14]. The binding energy calculations and interaction profiles support the experimental structure-activity relationship observations [14].
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